molecular formula C14H9NO4 B1664801 Alrestatin CAS No. 51411-04-2

Alrestatin

Número de catálogo B1664801
Número CAS: 51411-04-2
Peso molecular: 255.22 g/mol
Clave InChI: GCUCIFQCGJIRNT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alrestatin is an inhibitor of aldose reductase, an enzyme involved in the pathogenesis of complications of diabetes mellitus, including diabetic neuropathy . It was first synthesized in 1969 and was the first aldose reductase inhibitor (ARI) with oral bioavailability to undergo clinical trials in the late 1970s and early 1980s .


Synthesis Analysis

Alrestatin can be synthesized by the reaction of naphthalic anhydride with glycine . A study also presents the synthesis of new heterocyclic compounds by the reaction of alrestatin with 3-aminocyclopentanespiro-5-hydantoin and 3-aminocyclohexanespiro-5-hydantoin .


Molecular Structure Analysis

Alrestatin belongs to the class of organic compounds known as isoquinolones and derivatives. These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety . The molecular formula of Alrestatin is C14H9NO4 .

Aplicaciones Científicas De Investigación

Ophthalmology: Cataract Prevention in Diabetic and Nondiabetic Lenses

  • Results : While there was no difference in the level of intralenticular glucose, the diabetic lens produced significantly more sorbitol than did the nondiabetic lens. Also, the activity of polyol dehydrogenase (PD) was much lower in the diabetic population. The diabetic lenses swelled slightly more than nondiabetic lenses in high glucose media, and Alrestatin was effective in reducing the swelling of diabetic lenses in 35.5 mM glucose medium .

Gastroenterology: Gastric Acid Antisecretory and Antiulcer Activity

  • Results : Alrestatin sodium effectively inhibits gastric acid secretion and ulcer formation in the rat without exhibiting an anticholinergic profile .

Safety And Hazards

Alrestatin is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Propiedades

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4/c16-11(17)7-15-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(15)19/h1-6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUCIFQCGJIRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045655
Record name Alrestatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alrestatin

CAS RN

51411-04-2
Record name Alrestatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51411-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alrestatin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051411042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alrestatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02020
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name alrestatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 51411-04-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Alrestatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALRESTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515DHK15LG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alrestatin
Reactant of Route 2
Reactant of Route 2
Alrestatin
Reactant of Route 3
Reactant of Route 3
Alrestatin
Reactant of Route 4
Alrestatin
Reactant of Route 5
Alrestatin
Reactant of Route 6
Alrestatin

Citations

For This Compound
802
Citations
DHT Harrison, KM Bohren, GA Petsko, D Ringe… - Biochemistry, 1997 - ACS Publications
… of the pair of stacked Alrestatin molecules (which we term the Alrestatin double-decker) in relation to the other residues in the active site. One face of the second Alrestatin ring system is …
Number of citations: 75 pubs.acs.org
T Ehrig, KM Bohren, FG Prendergast, KH Gabbay - Biochemistry, 1994 - ACS Publications
… Binding of alrestatin was detected by fluorescence assays, andby an ultrafiltration assay which measures the fraction of unbound alrestatin.Alrestatin binds preferentially to the enzyme/…
Number of citations: 100 pubs.acs.org
KH Gabbay, N Spack, S Loo, HJ Hirsch, AA Ackil - Metabolism, 1979 - Elsevier
… alrestatin was approximately 1 hr. and 99 % was recovered in the urine within 24 hr. Two diabetic patients receiving alrestatin … In this study, peak serum levels of alrestatin were approxi…
Number of citations: 90 www.sciencedirect.com
LT Chylack Jr, HF Henriques III, HM Cheng, WH Tung - Ophthalmology, 1979 - Elsevier
Immediately after cataract extraction, lenses from diabetic and nondiabetic patients were collected, classified, and assayed or incubated in high-glucose medium. The distribution of …
Number of citations: 62 www.sciencedirect.com
MM O'Brien, PJ Schofield… - Journal of …, 1982 - Wiley Online Library
… are inhibited by alrestatin (AY 22,284) and sorbinil (CP 45,634). Inhibition by alrestatin is … is thus kinetically similar to the inhibition by alrestatin. However, sorbinil inhibition of aldose …
Number of citations: 49 onlinelibrary.wiley.com
ME Maragoudakis, J Wasvary, H Hankin… - Molecular pharmacology, 1984 - ASPET
… , rat lens aldose reductase was equally sensitive to alrestatin at the corresponding stages of … in susceptibility to alrestatin could not be attributed to nonspecific binding of alrestatin by …
Number of citations: 29 molpharm.aspetjournals.org
W Lippmann, M Kobric - Hormone and Metabolic Research, 1978 - thieme-connect.com
… The effect of alrestatin on pancreatic hormonal secretion in the rat has been determined in … may be of relevance in the activity of alrestatin. Alrestatin may affect the secretion of insulin by …
Number of citations: 7 www.thieme-connect.com
LA Distiller, BI Joffe, M Sandler, A Kark… - Journal of …, 1981 - Springer
… More recently in the rat, alrestatin has been shown to accentuate … alrestatin may have significant effects on carbohydrate metabolism in man. We therefore studied the effects of alrestatin …
Number of citations: 3 link.springer.com
M Kobric, W Lippmann - Hormone and Metabolic Research, 1978 - thieme-connect.com
… alrestatin were significantly greater than in the control study. In rat pancreatic preparations in vitro, alrestatin … in the mode of action of alrestatin with respect to the insulin secretion and …
Number of citations: 3 www.thieme-connect.com
MN Marinov, SM Bakalova, RY Prodanova… - Bulg. Chem …, 2017 - bcc.bas.bg
Synthesis of new heterocyclic compounds by reaction of alrestatin with 3-aminocyclopentanespiro-5-hydantoin and 3-aminocyclohexanespiro-5-hydantoin is presented. The structures …
Number of citations: 2 www.bcc.bas.bg

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.